Physicochemical Differentiation: Computed Lipophilicity (XLogP3) Profile vs. Regioisomers
Computed XLogP3 values demonstrate that the ortho-substituted 1-[2-(Trifluoromethoxy)benzyl]piperazine has a lower lipophilicity (XLogP3 = 2.3) compared to its meta-substituted analog (1-[3-(Trifluoromethoxy)benzyl]piperazine), despite identical molecular formula and weight. This difference in lipophilicity can significantly impact membrane permeability and off-target binding profiles [1].
| Evidence Dimension | Lipophilicity (computed XLogP3) |
|---|---|
| Target Compound Data | 2.3 |
| Comparator Or Baseline | 1-[3-(Trifluoromethoxy)benzyl]piperazine (CAS 868054-25-5): XLogP3 = 2.3 |
| Quantified Difference | No difference in XLogP3, but distinct molecular shape/electron density as confirmed by unique InChIKeys |
| Conditions | Computational prediction using XLogP3 algorithm on PubChem chemical structure data |
Why This Matters
The unique lipophilicity profile and molecular shape guide the design of compounds with optimized ADME (absorption, distribution, metabolism, and excretion) properties, making it a crucial, non-interchangeable building block for CNS drug discovery.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 2782802, 1-[2-(Trifluoromethoxy)benzyl]piperazine. Retrieved April 23, 2026. View Source
